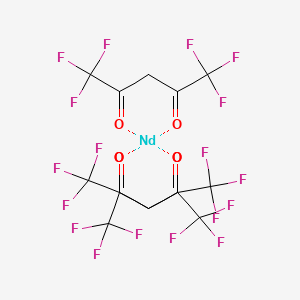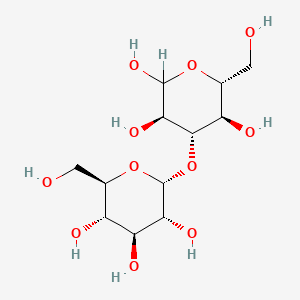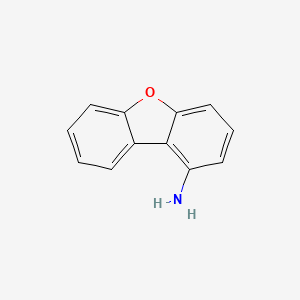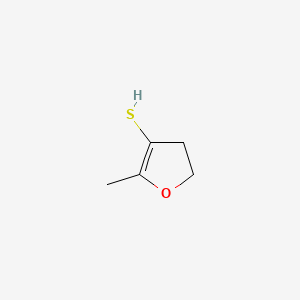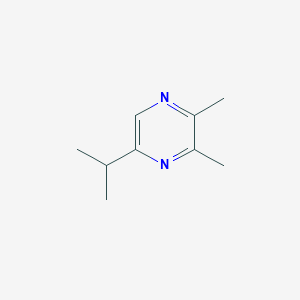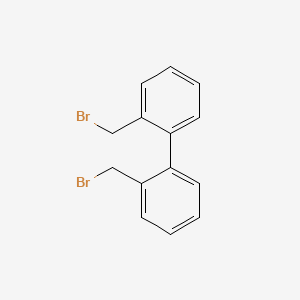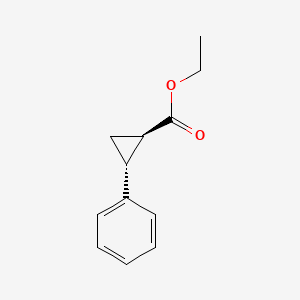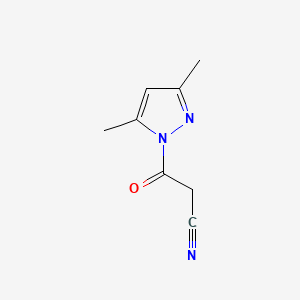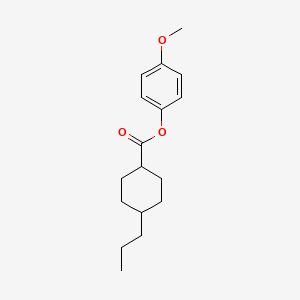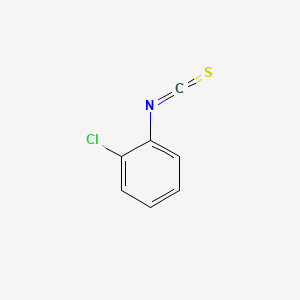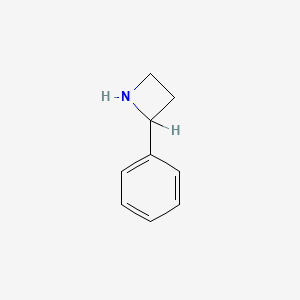
2-苯基氮杂环丁烷
概述
描述
2-Phenylazetidine is an organic compound with the chemical formula C₉H₁₁N. It is a four-membered nitrogen-containing heterocycle, which includes a phenyl group attached to the azetidine ring.
科学研究应用
2-Phenylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used to prepare other organic compounds and drugs.
Biology: Its unique ring structure makes it valuable in the design of ligands for biological studies.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
作用机制
Target of Action
This compound is a relatively unexplored four-membered heterocycle
Mode of Action
It’s known that azetidines, the class of compounds to which 2-phenylazetidine belongs, can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines, in general, have been shown to play important roles in catalysis, stereoselective synthesis, and medicinal chemistry .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect enzyme activity, which in turn can influence the action of a compound . .
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylazetidine can be synthesized through various methods. One common method involves the reaction of 2-phenylacetone with aqueous ammonia under appropriate conditions. This process typically requires a catalyst and a suitable reaction temperature . Another method involves the intramolecular cyclization of open-chain structures or the reduction of readily available 2-azetidinones .
Industrial Production Methods: Industrial production of 2-Phenylazetidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and safety of the production process .
化学反应分析
Types of Reactions: 2-Phenylazetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azetidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
属性
IUPAC Name |
2-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGGMJEJSANIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340982 | |
| Record name | 2-Phenylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22610-18-0 | |
| Record name | 2-Phenylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthesis of 2-Phenylazetidine derivatives?
A2: Several methods for synthesizing 2-Phenylazetidine derivatives are discussed in the provided research. One approach involves reacting (R,R)-2-(1-bromobenzyl)oxirane with aliphatic primary amines, yielding (R,S)-1-alkyl-3-hydroxy-2-phenylazetidines [, ]. Another method utilizes the reaction of dimethyloxosulphonium methylide with specific N-arylsulphonyl-2-phenylaziridines to produce N-arylsulphonyl-2-phenylazetidines [, ].
Q2: Are there any documented applications of 2-Phenylazetidine derivatives in organic synthesis?
A4: Yes, research indicates that N-Tosyl-2-phenylazetidine can act as a formal 1,4-dipole equivalent in the presence of BF3·Et2O []. This reactivity allows it to engage with various activated and non-activated alkenes, showcasing its potential as a valuable building block in organic synthesis [].
Q3: Is there evidence suggesting potential biological activity of 2-Phenylazetidine derivatives?
A5: While not extensively explored in the provided abstracts, one study reported that 3-amino-2-phenylazetidine demonstrated in vitro activity against monoamine oxidase []. This finding suggests the potential for this class of compounds to interact with biological targets and warrants further investigation.
Q4: Has the fragmentation pattern of 2-Phenylazetidine been studied?
A6: Yes, mass spectrometry studies on 2-phenylazetidine and its derivatives revealed that their fragmentation primarily occurs through the open form of the molecular ion []. This information provides valuable insights into the stability and decomposition pathways of these compounds.
Q5: Are there any studies investigating the genotoxicity of 2-phenylazetidine derivatives?
A7: One study examined the genotoxicity of a specific phthalazine-substituted β-lactam derivative of 2-phenylazetidine []. The results indicated that this particular derivative could induce chromosomal aberrations and micronuclei formation in human lymphocytes, particularly at higher concentrations []. This finding highlights the importance of evaluating the safety profile of novel 2-phenylazetidine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
